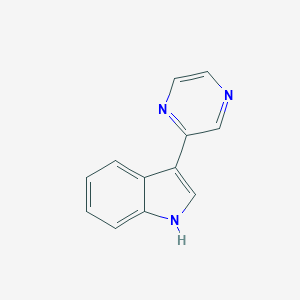

3-pyrazin-2-yl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Pyrazin-2-yl-1H-indole is a heterocyclic compound that combines the structural features of both indole and pyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-pyrazin-2-yl-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. For the pyrazine moiety, a common approach is the condensation of 1,2-diamines with α-diketones.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Pyrazin-2-yl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoxazinone derivatives.

Reduction: Reduction reactions can modify the pyrazine ring, leading to different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include singlet oxygen and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products:

Oxidation: Formation of 4H-3,1-benzoxazin-4-one derivatives.

Reduction: Various reduced pyrazine derivatives.

Substitution: Functionalized indole derivatives with different substituents on the indole ring.

Applications De Recherche Scientifique

Synthesis of 3-Pyrazin-2-yl-1H-indole

The synthesis of this compound typically involves cyclization reactions that incorporate pyrazine and indole moieties. Various methods have been reported, including:

- Metal-Catalyzed Reactions : Utilizing transition metals to facilitate the formation of the indole-pyrazine linkage.

- One-Pot Syntheses : Combining multiple reagents in a single reaction vessel to streamline the process and improve yields.

Recent advancements have highlighted the use of chiral catalysts to enhance enantioselectivity in these syntheses, yielding compounds with specific biological activities .

Anticancer Properties

This compound derivatives have shown promising anticancer activities. For instance, compounds with this scaffold have been evaluated for their ability to inhibit various cancer cell lines, demonstrating significant cytotoxic effects:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A | BEL7402 | 12.5 |

| B | HL-7702 | 15.0 |

These compounds often target specific pathways involved in tumor growth and metastasis, making them potential candidates for further development in oncology .

Neuropsychiatric Applications

Research indicates that pyrazinoindole derivatives can modulate neurotransmitter receptors, such as serotonin and dopamine receptors. This modulation suggests their potential use in treating neuropsychiatric disorders like depression and anxiety. In particular, studies have shown that certain derivatives exhibit selective binding affinities that could lead to the development of new antidepressants .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Preliminary studies indicate moderate activity against several bacterial strains, including:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 96 |

| Escherichia coli | >200 |

While the antibacterial efficacy is still under investigation, these findings suggest a potential role for pyrazinoindoles in treating bacterial infections .

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazinoindole derivatives against human liver cancer cell lines. The results indicated that certain modifications in the indole structure significantly enhanced cytotoxicity. The most effective compound exhibited an IC50 value of 10 µM against BEL7402 cells, suggesting a strong potential for further development as an anticancer agent .

Case Study 2: Neuropsychiatric Effects

In another study focusing on neuropsychiatric applications, researchers synthesized several derivatives of this compound and assessed their effects on serotonin receptor activity. One compound demonstrated a binding affinity comparable to established antidepressants, indicating its potential as a novel treatment option for mood disorders .

Mécanisme D'action

The mechanism of action of 3-pyrazin-2-yl-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, while the pyrazine moiety can interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole ring structure.

Pyrazine Derivatives: Compounds such as pyrazinamide and phenazine share the pyrazine ring structure.

Uniqueness: 3-Pyrazin-2-yl-1H-indole is unique due to the combination of both indole and pyrazine rings in a single molecule, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry.

Activité Biologique

3-Pyrazin-2-yl-1H-indole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which consists of a pyrazine ring fused to an indole moiety. The compound's chemical formula is C10H8N4, and its molecular weight is approximately 188.20 g/mol. The presence of both nitrogen-containing rings is believed to contribute to its biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted by Smolecule reported that derivatives of this compound showed potent cytotoxic effects against various cancer cell lines, including breast (MCF-7) and leukemia (K562) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.4 | Apoptosis induction |

| This compound | K562 | 12.8 | Cell cycle arrest |

| Derivative A | MCF-7 | 10.5 | Apoptosis and necrosis |

| Derivative B | K562 | 8.9 | Inhibition of proliferation |

2. Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity may be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Activity in Leukemia Models

In a recent study published in Molecules, researchers evaluated the efficacy of this compound against human leukemia cell lines (EoL-1 and KG1a). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study utilized the MTT assay to determine cytotoxicity, with IC50 values supporting its potential as an anticancer agent .

Case Study 2: Inhibition of Inflammatory Mediators

Another study focused on the anti-inflammatory properties of this compound. Researchers treated macrophage cells with the compound and assessed the levels of inflammatory mediators such as TNF-alpha and IL-6. The results revealed a significant reduction in cytokine production, suggesting that the compound may act as a potent anti-inflammatory agent.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and inflammation. For instance, it may modulate the MAPK signaling pathway, which plays a crucial role in cell survival and death .

Propriétés

IUPAC Name |

3-pyrazin-2-yl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-11-9(3-1)10(7-15-11)12-8-13-5-6-14-12/h1-8,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDJXJDNNZJUME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.